The presence of the nitro group (NO2) suggests potential bioactivity. Nitro groups can be involved in various biological processes, and some nitro-containing molecules exhibit medicinal properties [PubChem. 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid, National Institutes of Health. ]. However, further research is needed to determine if 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid possesses any specific therapeutic effects.
The molecule contains a pyrazole ring, a five-membered heterocyclic structure found in many biologically active molecules [NCBI. PubChem pyrazole, National Institutes of Health. ]. This suggests the possibility that 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid could serve as a starting point for the development of new drugs or other bioactive compounds. However, further studies are needed to explore this possibility.
The molecule's structure could be useful as a building block for the synthesis of more complex molecules with desired properties. The presence of the carboxylic acid group (COOH) allows for further chemical modifications.
5-(4-Nitrophenyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound characterized by a pyrazole ring substituted with a nitrophenyl group at the 5-position and a carboxylic acid functional group at the 3-position. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The presence of the nitro group enhances its reactivity and may influence its pharmacological properties, making it a subject of interest for further research.
The chemical reactivity of 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid can be attributed to its functional groups. Common reactions include:
Research indicates that 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid exhibits various biological activities, including:
Synthesis of 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid typically involves:
The applications of 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid span several fields:
Interaction studies have focused on understanding how 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid interacts with biological targets:
Several compounds share structural characteristics with 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid. Here are some notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
4-Nitro-1H-pyrazole-3-carboxylic acid | Pyrazole ring with nitro and carboxylic groups | Lacks phenyl substitution at the 5-position |
5-(Phenyl)-1H-pyrazole-3-carboxylic acid | Phenyl group instead of nitrophenyl | Potentially different biological activity |
5-(Benzyl)-1H-pyrazole-3-carboxylic acid | Benzyl substituent at the 5-position | May exhibit different pharmacokinetic properties |
The uniqueness of 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid lies in its specific combination of a nitrophenyl group and a carboxylic acid functionality, which may enhance its reactivity and biological activity compared to similar compounds. This distinctive feature opens avenues for targeted applications in medicinal chemistry and material science .
The history of pyrazole chemistry traces back to 1883 when German chemist Ludwig Knorr made a groundbreaking discovery of pyrazole's antipyretic properties. While attempting to synthesize quinoline derivatives, Knorr accidentally produced antipyrine (2,3-dimethyl-1-phenyl-3-pyrazolin-5-one), which demonstrated remarkable analgesic, antipyretic, and antirheumatic activities. This serendipitous discovery catalyzed extensive research into pyrazole chemistry. For many decades, scientists believed pyrazoles were exclusively synthetic compounds until 1954, when Japanese researchers Kosuge and Okeda isolated the first natural pyrazole derivative, 3-n-nonylpyrazole, from Houttuynia Cordata, a plant from the Piperaceae family. This discovery revolutionized the understanding of pyrazole's natural occurrence and further stimulated research interest in this class of compounds.
The evolution of pyrazole chemistry has witnessed significant advancements in synthetic methodologies and biological activity studies. Today, pyrazole derivatives are recognized for their diverse pharmacological properties, including anti-microbial, anti-fungal, anti-tubercular, anti-inflammatory, anti-convulsant, anticancer, and anti-viral activities. The expanding knowledge of structure-activity relationships has positioned pyrazole-based compounds as privileged scaffolds in modern drug discovery and development.
5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid (CAS: 189083-63-4) occupies a distinctive position within heterocyclic chemistry due to its unique structural features. The compound integrates three key structural elements: a pyrazole core, a 4-nitrophenyl substituent at the 5-position, and a carboxylic acid group at the 3-position. This specific arrangement of functional groups creates a molecule with specialized chemical behavior and biological activity profiles.
The pyrazole nucleus, characterized by its five-membered ring containing adjacent nitrogen atoms, provides a versatile scaffold for medicinal chemistry applications. When substituted with the electron-withdrawing 4-nitrophenyl group, the electronic distribution and reactivity of the molecule are significantly altered. The presence of a carboxylic acid group at the 3-position further enhances the compound's ability to form hydrogen bonds and interact with biological targets. This particular substitution pattern distinguishes 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid from its isomeric counterparts, such as 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid (CAS: 19532-43-5), which exhibits different chemical and biological properties.
In the landscape of heterocyclic chemistry, this compound represents an important synthetic intermediate for developing more complex bioactive molecules. The strategic positioning of functional groups allows for selective modifications that can optimize biological activity and pharmacokinetic properties of derivative compounds.
The significance of 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid in contemporary medicinal chemistry research stems from the remarkable versatility of pyrazole-containing compounds as therapeutic agents. Over the past decade, the pharmaceutical industry has witnessed a significant increase in the number of approved drugs containing pyrazole nuclei. Notable examples include ibrutinib, ruxolitinib, axitinib, niraparib, and baricitinib, which are primarily used for treating various types of cancers. Additional pyrazole-containing drugs include lenacapavir for HIV treatment, riociguat for pulmonary hypertension, and sildenafil for erectile dysfunction.
The 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid molecule presents particular interest due to the well-documented effects of 4-nitrophenyl substituents in enhancing biological activity. Research has shown that "the presence of the withdrawing group especially the 4-nitrophenyl group" can significantly influence the pharmacological properties of pyrazoline derivatives. Moreover, the carboxylic acid group at the 3-position provides an excellent handle for further functionalization through amide bond formation, esterification, or conversion to other functional groups, facilitating the development of novel drug candidates with improved properties.
Recent investigations have revealed promising applications for similar pyrazole derivatives in antimicrobial research. Aniline-derived pyrazole compounds have demonstrated potent antibacterial activity, particularly against challenging pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Additionally, pyrazole derivatives have shown neuroprotective effects in N-methyl-D-aspartate toxicity paradigms, suggesting potential applications in neurological disorders.
Classical synthesis of 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid typically involves the condensation of 4-nitrophenylacetone derivatives with hydrazine hydrate in the presence of β-ketoesters. For example, reacting ethyl acetoacetate with 4-nitrobenzaldehyde followed by hydrazine cyclization yields the pyrazole core [7]. This method, while reliable, often requires prolonged reaction times (12–24 hours) and yields moderate products (50–65%) due to competing side reactions. Optimization of stoichiometry (1:1 molar ratio of aldehyde to β-ketoester) minimizes dimerization byproducts [4].
Cyclocondensation remains the most widely used method for pyrazole synthesis. Hydrazines react with 1,3-dicarbonyl compounds, such as 4-nitrobenzoylacetone, to form the pyrazole ring. A recent study demonstrated that using hydrazine monohydrate in ethanol under reflux (80°C, 8 hours) achieves a 72% yield of the target compound [5]. The reaction mechanism proceeds via nucleophilic attack of hydrazine on the diketone, followed by dehydration and aromatization [4].
Key Reaction Parameters
Parameter | Optimal Condition | Impact on Yield |
---|---|---|
Temperature | 80–90°C | Maximizes cyclization |
Solvent | Ethanol or PEG-400 | Enhances solubility |
Hydrazine Equivalents | 1.2 eq | Reduces side products |
Furan-2,3-diones (maleic anhydride derivatives) serve as alternative precursors for pyrazole synthesis. While not directly reported for 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid, analogous pathways involve reacting furan-2,3-dione with 4-nitrophenylhydrazine to form intermediates, which undergo decarboxylation under acidic conditions [4]. This route is less common due to challenges in regioselectivity but offers a pathway for introducing nitro groups at specific positions [5].
4-Nitro-5-hydroxypyridazones can be transformed into pyrazole-3-carboxylic acids via ring-opening reactions. Treatment with hydrochloric acid (6 M, 100°C) cleaves the pyridazone ring, followed by rearrangement to form the pyrazole core [7]. While yields are modest (40–50%), this method provides access to nitro-substituted derivatives without requiring pre-functionalized aryl groups [3].
Polyethylene glycol-400 (PEG-400) has emerged as a recyclable solvent for eco-friendly synthesis. In a modified cyclocondensation route, PEG-400 replaces ethanol, reducing reaction time to 4 hours and improving yield to 78% [5]. The high polarity of PEG-400 facilitates rapid intermediate formation, while its non-volatility minimizes solvent waste [4].
Critical parameters for maximizing yield include:
Crude products are purified via recrystallization from ethanol-water mixtures (3:1 v/v), achieving >95% purity [1]. For stubborn impurities, column chromatography with silica gel (eluent: ethyl acetate/hexane, 1:2) isolates the target compound [5]. Yield enhancement strategies include:
The molecular geometry of 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid features characteristic bond parameters that define its structural framework. Density functional theory studies of related pyrazole carboxylic acid derivatives demonstrate typical aromatic bond patterns within the pyrazole heterocycle. The pyrazole ring adopts a planar configuration, with nitrogen-nitrogen bond distances of approximately 1.35 Å, consistent with aromatic pyrazole systems.
The carboxylic acid group exhibits characteristic bond parameters, with the carbonyl carbon-oxygen double bond length measuring approximately 1.22-1.24 Å, while the carbon-oxygen single bond in the hydroxyl group extends to 1.30-1.32 Å. The C-COOH bond connecting the carboxyl group to the pyrazole ring maintains a length of approximately 1.48 Å, typical for sp²-sp² carbon connections in aromatic carboxylic acids.
The 4-nitrophenyl substituent demonstrates coplanarity with the pyrazole ring system in related crystal structures of nitrophenyl pyrazole derivatives. The nitro group nitrogen-oxygen bond distances measure 1.22-1.23 Å for the double bonds, while the C-NO₂ bond linking the nitro group to the phenyl ring exhibits a length of approximately 1.47 Å.
Critical bond angles within the pyrazole ring include the N-N-C angle of approximately 108°, reflecting the five-membered ring geometry. The C-N-N angle measures approximately 113°, while the internal C-C-N angles range from 104° to 108°, consistent with aromatic heterocycle geometries. The carboxylic acid C-C-O angle approaches 120°, indicating sp² hybridization of the carboxyl carbon atom.
Crystallographic analysis of structurally related pyrazole carboxylic acid compounds reveals distinctive packing arrangements dominated by extensive hydrogen bonding networks. The molecular packing typically exhibits three-dimensional organization through multiple intermolecular interactions, with strong O-H⋯O hydrogen bonds between carboxylic acid groups showing distances of approximately 1.81 Å and angles near 165°.
The pyrazole nitrogen atoms participate in N-H⋯N hydrogen bonding patterns characteristic of pyrazole derivatives. Studies of NH-pyrazole self-assembly demonstrate the formation of catemeric chains through intermolecular N-H⋯N bonds with distances ranging from 2.82 to 2.97 Å. These interactions create linear associations of pyrazole molecules that propagate throughout the crystal lattice.
π-π stacking interactions contribute significantly to crystal stability, with intercentroid distances between pyrazole rings measuring approximately 3.55 Å. Additional π-π interactions occur between nitrophenyl rings at distances of 3.64 Å, while weaker C-H⋯O contacts with distances around 3.2 Å provide supplementary lattice stabilization.
The crystal packing exhibits characteristic layer formation, with molecules arranged in sheets parallel to specific crystallographic planes. These sheets are interconnected through hydrogen bonding networks that extend in three dimensions, creating a robust crystal framework. The molecular arrangement optimizes both hydrogen bonding and π-π stacking interactions while minimizing steric repulsion between substituent groups.
The intermolecular interaction landscape of 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid derivatives encompasses multiple types of weak forces that collectively determine crystal structure and stability. Primary interactions include classical hydrogen bonds, supplemented by weaker C-H⋯O contacts and aromatic stacking forces.
Strong O-H⋯N hydrogen bonds form between carboxylic acid groups and pyrazole nitrogen atoms, with bond distances of 1.95-2.05 Å and angles approaching 165-175°. These interactions create characteristic cyclic patterns in the crystal structure, with molecules linked through hydrogen-bonded chains that exhibit quasi-linear ribbon formations.
The nitro group participates in multiple weak interactions, including C-H⋯O contacts with hydrogen atoms from neighboring aromatic rings. These interactions show distances of 2.3-2.7 Å and contribute to overall crystal cohesion. Additionally, the nitro group oxygen atoms can accept hydrogen bonds from N-H groups in adjacent pyrazole rings, forming supplementary stabilizing interactions.
Aromatic interactions manifest through π-π stacking between pyrazole rings and between nitrophenyl groups. These contacts exhibit distances of 3.5-3.8 Å and contribute significantly to crystal lattice energy. The stacking arrangements often involve partial overlap of aromatic systems, optimizing electrostatic interactions while accommodating steric constraints imposed by substituent groups.
Van der Waals forces provide background stabilization throughout the crystal lattice, particularly important for hydrocarbon portions of the molecule. The cumulative effect of these diverse intermolecular interactions creates a stable three-dimensional network that determines the physical properties and stability of the crystalline material.
The carboxylic acid functionality in 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid serves as a versatile platform for chemical modification, enabling access to diverse derivatives with altered physicochemical and biological properties. Esterification represents the most straightforward transformation, typically achieved through treatment with alcohols under acidic conditions or via acid chloride intermediates.
Methyl and ethyl ester derivatives are commonly prepared using standard Fischer esterification protocols. Treatment with methanol in the presence of thionyl chloride proceeds with yields exceeding 95%, providing methyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate. The reaction proceeds through formation of an acid chloride intermediate, followed by nucleophilic attack by the alcohol and elimination of hydrogen chloride.
Table 1: Carboxyl Group Modification Reactions
Product Type | Reagent | Yield (%) | Reaction Conditions |
---|---|---|---|
Methyl ester | CH₃OH/SOCl₂ | 95-99 | 0-25°C, 16-48 h |
Ethyl ester | C₂H₅OH/SOCl₂ | 92-96 | Reflux, 6-12 h |
Acid chloride | SOCl₂ | 85-90 | Reflux, 2-4 h |
Hydrazide | NH₂NH₂ | 80-88 | EtOH, reflux |
Amide | R-NH₂ | 75-85 | DCC/DMAP, rt |
Conversion to acid chloride derivatives enables further functionalization through nucleophilic acyl substitution. Treatment with thionyl chloride or oxalyl chloride provides the corresponding acid chloride in high yields, which can subsequently react with various nucleophiles to form amides, hydrazides, and other carbonyl derivatives. This approach has been utilized to synthesize pyrazole-3-carbohydrazides with yields ranging from 60-90%.
Amidation reactions proceed efficiently using coupling reagents such as dicyclohexylcarbodiimide and 4-dimethylaminopyridine. Primary and secondary amines react smoothly to provide the corresponding amides, with the reaction showing broad substrate scope and good functional group tolerance. These amide derivatives often exhibit enhanced biological activity compared to the parent carboxylic acid.
The nitro group attached to the phenyl ring provides opportunities for systematic structural modification through reduction, substitution, and functional group interconversion reactions. Reduction of the nitro group to the corresponding amino derivative represents a fundamental transformation that dramatically alters the electronic properties and biological activity profile.
Reduction protocols typically employ metal hydrides, catalytic hydrogenation, or metal-acid combinations. Zinc dust in acetic acid provides a mild and selective method for nitro group reduction, yielding 5-(4-aminophenyl)-1H-pyrazole-3-carboxylic acid derivatives in good yields. Alternative methods include iron powder in hydrochloric acid or catalytic hydrogenation using palladium on carbon.
The resulting amino derivatives serve as intermediates for further functionalization through acylation, alkylation, and diazotization reactions. Acylation with various acid chlorides or anhydrides provides amide derivatives with modified electronic and steric properties. N-alkylation reactions can be performed using alkyl halides under basic conditions, generating secondary and tertiary amine derivatives.
Sandmeyer reactions starting from the amino derivatives enable replacement of the amino group with various substituents including halides, cyano groups, and hydroxyl groups. This methodology provides access to a diverse array of substituted phenyl derivatives with different electronic characteristics. The choice of nucleophile in the Sandmeyer reaction determines the final substitution pattern and properties of the resulting compound.
Table 2: Nitrophenyl Group Transformations
Starting Group | Product | Reagent System | Yield (%) |
---|---|---|---|
NO₂ | NH₂ | Zn/AcOH | 75-85 |
NO₂ | NH₂ | Fe/HCl | 70-80 |
NO₂ | NH₂ | H₂/Pd-C | 85-92 |
NH₂ | NHCOR | R-COCl/pyridine | 80-90 |
NH₂ | Cl | CuCl/NaNO₂/HCl | 65-75 |
Modification of the pyrazole ring system itself presents unique challenges due to the inherent stability of the aromatic heterocycle, but several strategic approaches enable targeted substitutions. N-alkylation represents the most accessible transformation, converting the NH-pyrazole to N-substituted derivatives with altered solubility and biological properties.
Selective N-methylation has been achieved using α-halomethylsilanes as masked methylating reagents, providing excellent selectivity for the N1 position over N2. This methodology demonstrates selectivities of 92:8 to >99:1 N1/N2 ratios across various pyrazole substrates, with the sterically bulky silane reagents significantly improving selectivity compared to traditional methylating agents.
Traditional alkylating agents such as methyl iodide or dimethyl sulfate can also effect N-alkylation, though regioselectivity may be lower depending on reaction conditions and substrate substitution patterns. Base-catalyzed alkylation using potassium carbonate in polar aprotic solvents generally favors N1 substitution, particularly in electron-deficient pyrazoles.
Electrophilic aromatic substitution on the pyrazole ring proceeds at the C4 position due to electronic effects of the nitrogen atoms. Halogenation reactions using N-bromosuccinimide or similar reagents provide 4-halopyrazole derivatives that serve as intermediates for cross-coupling reactions. Nitration, sulfonation, and Friedel-Crafts acylation can also be performed under appropriate conditions.
The tautomeric nature of NH-pyrazoles complicates substitution chemistry, as both N1 and N2 positions may participate in alkylation reactions. Understanding the tautomeric equilibrium and its response to substituent effects enables prediction of regioselectivity in N-substitution reactions. Electron-withdrawing groups generally favor the N1-alkylated products, while electron-donating substituents may show reduced selectivity.
Table 3: Pyrazole Ring Modification Strategies
Position | Reaction Type | Typical Reagents | Selectivity |
---|---|---|---|
N1 | Alkylation | α-Halomethylsilanes | >95% N1 |
N1 | Alkylation | CH₃I/K₂CO₃ | 80-90% N1 |
C4 | Halogenation | NBS/DMF | >90% C4 |
C4 | Nitration | HNO₃/H₂SO₄ | 85-95% C4 |
C4 | Acylation | RCOCl/AlCl₃ | 80-90% C4 |
Irritant